molecular formula C22H18FN3O3S B2949722 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide CAS No. 922953-97-7

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2949722
CAS RN: 922953-97-7
M. Wt: 423.46
InChI Key: NFFHXQNQEILRFA-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTB is a benzamide derivative that has been synthesized through a multistep reaction process.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide is not fully understood. However, studies have shown that N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide inhibits the growth of cancer cells by inducing apoptosis. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide induces apoptosis by activating the caspase pathway. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide also inhibits the expression of various proteins that are involved in cell proliferation and survival. In Alzheimer's disease, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide inhibits the aggregation of amyloid-beta peptides, which are associated with the pathogenesis of the disease.

Advantages and Limitations for Lab Experiments

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide. In the field of medicinal chemistry, further studies are needed to explore the anticancer properties of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide and its potential use as a diagnostic agent for cancer imaging. In the field of neuroscience, further studies are needed to explore the potential use of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to explore the mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide and its potential use in other fields such as material science and catalysis.

Synthesis Methods

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide involves a multistep reaction process that begins with the preparation of 4-fluoro-N-(pyridin-2-ylmethyl)benzamide. This is followed by the reaction of the prepared compound with 4,7-dimethoxybenzo[d]thiazol-2-amine to form N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide. The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide is a complex process and requires expertise in organic chemistry.

Scientific Research Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide has been studied for its anticancer properties. Studies have shown that N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide inhibits the growth of cancer cells by inducing apoptosis. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide has also been studied for its potential use as a diagnostic agent for cancer imaging. In the field of neuroscience, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-28-17-10-11-18(29-2)20-19(17)25-22(30-20)26(13-16-5-3-4-12-24-16)21(27)14-6-8-15(23)9-7-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFHXQNQEILRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide

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